![molecular formula C17H15N3OS B12185544 2-methyl-5-phenyl-N-(pyridin-4-ylmethyl)-1,3-thiazole-4-carboxamide](/img/structure/B12185544.png)
2-methyl-5-phenyl-N-(pyridin-4-ylmethyl)-1,3-thiazole-4-carboxamide
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Overview
Description
2-methyl-5-phenyl-N-(pyridin-4-ylmethyl)-1,3-thiazole-4-carboxamide is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique combination of a thiazole ring with a phenyl group, a pyridinylmethyl group, and a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-phenyl-N-(pyridin-4-ylmethyl)-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common method might include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.
Introduction of the Phenyl Group: This step can be performed via a Friedel-Crafts acylation reaction.
Attachment of the Pyridinylmethyl Group: This can be done through a nucleophilic substitution reaction.
Formation of the Carboxamide Group: This step can be achieved by reacting the intermediate with an appropriate amine under amide formation conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the thiazole ring.
Reduction: Reduction reactions could target the carboxamide group, converting it to an amine.
Substitution: The phenyl and pyridinyl groups may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer properties of thiazole derivatives, including 2-methyl-5-phenyl-N-(pyridin-4-ylmethyl)-1,3-thiazole-4-carboxamide. The compound has shown promise in inhibiting the proliferation of various cancer cell lines. For instance:
- Cell Line Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values indicating effective growth inhibition .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 5.71 | Induction of apoptosis |
HepG2 | 10.30 | Cell cycle arrest |
Inhibition of Protein Kinases
The compound has been evaluated for its ability to inhibit key protein kinases involved in cancer progression. It has been reported to inhibit kinases such as EGFR and CDK2, leading to cell cycle arrest at the G2/M phase . This inhibition is crucial for developing targeted therapies against cancer.
Anticonvulsant Properties
Research has also indicated that thiazole derivatives can exhibit anticonvulsant activity. Compounds similar to this compound have been tested for their ability to protect against seizures in animal models, suggesting a potential role in treating epilepsy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the efficacy of thiazole derivatives. Modifications on the thiazole ring and substituents can significantly influence their biological activity:
- Substituent Variations : Variations in the phenyl and pyridine substituents have been shown to enhance anticancer activity. For instance, compounds with electron-withdrawing groups on the phenyl ring exhibited improved potency against cancer cells .
Case Study 1: Synthesis and Evaluation
A recent study synthesized a series of thiazole derivatives, including this compound, evaluating their anticancer properties against various cell lines. The findings indicated that specific structural modifications led to increased selectivity and potency against tumor cells compared to normal cells .
Case Study 2: Clinical Potential
Another research effort focused on the clinical potential of thiazole derivatives in combination therapies for cancer treatment. The compound was tested alongside standard chemotherapeutics, revealing synergistic effects that could enhance treatment outcomes for patients with resistant cancer types .
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-methyl-5-phenyl-1,3-thiazole-4-carboxamide: Lacks the pyridinylmethyl group.
2-methyl-5-phenyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-4-carboxamide: Similar structure but with a different position of the pyridinyl group.
2-methyl-5-(4-methylphenyl)-N-(pyridin-4-ylmethyl)-1,3-thiazole-4-carboxamide: Contains a methyl-substituted phenyl group.
Uniqueness
The unique combination of the phenyl, pyridinylmethyl, and carboxamide groups in 2-methyl-5-phenyl-N-(pyridin-4-ylmethyl)-1,3-thiazole-4-carboxamide may confer distinct chemical properties and biological activities, making it a valuable compound for various applications.
Biological Activity
2-Methyl-5-phenyl-N-(pyridin-4-ylmethyl)-1,3-thiazole-4-carboxamide, with the CAS number 1051873-13-2, is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, characterization, and biological activity of this compound based on diverse sources.
Chemical Structure and Properties
The molecular formula of this compound is C17H15N3OS, with a molecular weight of 309.4 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities.
Property | Value |
---|---|
CAS Number | 1051873-13-2 |
Molecular Formula | C₁₇H₁₅N₃OS |
Molecular Weight | 309.4 g/mol |
Synthesis
The synthesis of thiazole derivatives typically involves the condensation of appropriate amines with carbonyl compounds followed by cyclization. In the case of this compound, specific reaction conditions and catalysts can influence yield and purity.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related thiazole compounds possess activity against various Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines. Notably:
- Cell Viability Assays : Using the MTT assay, it was found that this compound significantly reduced cell viability in colorectal adenocarcinoma (Caco-2) cells by approximately 39.8% compared to untreated controls (p < 0.001) .
- Selectivity : The compound displayed selective cytotoxicity, with greater efficacy against Caco-2 cells than A549 human pulmonary adenocarcinoma cells, suggesting a potential for targeted cancer therapies .
- Mechanism of Action : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through intrinsic pathways, potentially involving caspase activation .
Case Studies
Recent studies have explored the structure-activity relationship (SAR) of thiazole derivatives:
- Study on Anticancer Activity : In a comparative study involving multiple thiazole derivatives, modifications to the thiazole ring significantly affected anticancer activity. Compounds with specific substitutions showed enhanced activity against Caco-2 cells while demonstrating minimal effects on A549 cells .
- In Vivo Studies : Animal models have been used to assess the therapeutic potential of similar compounds. For example, thiazoles demonstrated reduced tumor volume and weight without significant side effects in murine models .
Properties
Molecular Formula |
C17H15N3OS |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
2-methyl-5-phenyl-N-(pyridin-4-ylmethyl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C17H15N3OS/c1-12-20-15(16(22-12)14-5-3-2-4-6-14)17(21)19-11-13-7-9-18-10-8-13/h2-10H,11H2,1H3,(H,19,21) |
InChI Key |
OBFMBKYZMCVWAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C2=CC=CC=C2)C(=O)NCC3=CC=NC=C3 |
Origin of Product |
United States |
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